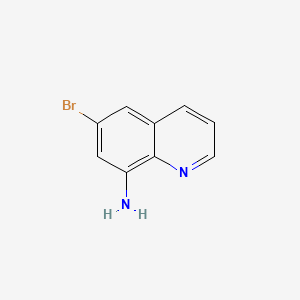

6-Bromoquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCPXRHDOOYWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069176 | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57339-57-8 | |

| Record name | 6-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 6-Bromoquinolin-8-amine"

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We delve into the core physicochemical properties that are critical for its application in research and drug development. This document consolidates known experimental data, outlines robust protocols for property determination, and offers insights into the synthetic pathways for this valuable chemical scaffold. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, enabling a deeper understanding of the compound's behavior and potential.

Part 1: Chemical Identity and Structure

This compound is a derivative of quinoline, an aromatic heterocyclic scaffold fundamental to many biologically active compounds.[1] Its structure is characterized by a bromine atom at the 6-position and an amine group at the 8-position, which impart specific reactivity and physicochemical characteristics.[1] These functional groups are key to its utility as a building block for more complex molecules.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 6-bromo-8-aminoquinoline, 6-bromo-8-quinolinamine | [3][4] |

| CAS Number | 57339-57-8 | [3][5] |

| Molecular Formula | C₉H₇BrN₂ | [3][5] |

| Molecular Weight | 223.07 g/mol | [4][5] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C1N |[3] |

Part 2: Core Physicochemical Properties

The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] Understanding these characteristics allows for rational drug design and formulation development.[8]

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Significance in Drug Development |

|---|---|---|

| Melting Point | 142-145 °C[5] | A sharp melting range indicates high purity. This value is important for formulation and stability assessments.[9] |

| Solubility | Generally soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water.[1] | Affects bioavailability and formulation options. Low aqueous solubility can be a challenge for oral drug delivery.[1][10] |

| Lipophilicity (LogP) | Data not available (predicted to be high)[10] | Influences membrane permeability, absorption, and potential for non-specific binding.[10] |

| pKa | Data not available | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration.[10] |

| Stability | Stable under normal laboratory conditions; should be protected from light.[1] | Crucial for determining storage requirements, shelf-life, and compatibility with other excipients. |

In-Depth Analysis of Key Properties

-

Melting Point: The experimentally determined melting point of 142-145 °C suggests that this compound is a crystalline solid at room temperature.[5] A narrow range is indicative of high purity, a critical parameter for reproducible biological and chemical studies. The presence of impurities would typically lead to a depression and broadening of this range.[9]

-

Solubility: The compound exhibits preferential solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, a common trait for heterocyclic compounds used in high-throughput screening libraries.[1] Its limited aqueous solubility is a key consideration for in vivo studies. For formulation purposes, strategies such as salt formation or the use of co-solvents may be necessary to enhance its concentration in aqueous media.[8]

-

Acidity/Basicity (pKa): The pKa value quantifies the acidity or basicity of a molecule.[12] For this compound, the two nitrogen atoms—the endocyclic quinoline nitrogen and the exocyclic amino group—are the primary ionizable centers. The quinoline nitrogen is weakly basic, while the aromatic amine is also basic. Knowing the pKa values is essential to predict the compound's charge state at physiological pH (~7.4), which profoundly affects its interaction with biological targets and its solubility profile.[7]

Part 3: Synthesis and Purification Workflow

This compound is typically synthesized via the reduction of its nitro precursor, 6-bromo-8-nitroquinoline. This common and efficient method utilizes iron powder in an acidic medium, a classic approach for converting aromatic nitro compounds to amines.[5][13]

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[5]

-

Reaction Setup: In a round-bottom flask suitable for reflux, suspend 6-bromo-8-nitroquinoline (e.g., 4 g, 15.8 mmol) in a solvent mixture of ethanol, acetic acid, and water (e.g., 50 mL / 50 mL / 25 mL).

-

Reagent Addition: To the stirred suspension, add iron powder (e.g., 3.18 g, 56.9 mmol) in portions. Causality Note: Iron in an acidic medium (acetic acid) acts as the reducing agent, donating electrons to the nitro group.

-

Reaction Execution: Heat the mixture to reflux for approximately 3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a 2.5 N sodium hydroxide (NaOH) solution.

-

Work-up - Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the iron solids and iron oxide byproducts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 200 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a 40% ethyl acetate/hexane eluent) to yield this compound as a yellow solid.[5]

Part 4: Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is a prerequisite for successful drug development.[8][14] The following section details standard, self-validating protocols for key parameters.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a precise melting range, indicating purity.[9]

-

Sample Preparation: Finely grind a small amount of crystalline this compound. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).

-

Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point (142 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[7][11]

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Expertise Note: Using an excess of solid ensures that equilibrium is established between the dissolved and undissolved compound.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3: pKa Determination (Potentiometric Titration)

This method measures the change in pH of a solution upon the addition of a titrant to determine the ionization constant(s).[7]

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

-

Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.

-

Titration - Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve, which correspond to the points of half-neutralization for each ionizable group.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable intermediate in synthetic and medicinal chemistry. Its solid nature, moderate melting point, and characteristic solubility profile are key parameters for its handling, purification, and formulation. While core data like melting point and solubility are established, further experimental determination of its pKa and LogP values would provide a more complete profile for computational modeling and predictive ADME studies. The robust synthesis and characterization protocols outlined in this guide offer a solid foundation for researchers to confidently utilize this compound in advancing drug discovery and materials science.

References

Sources

- 1. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound - CAS:57339-57-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. langhuapharma.com [langhuapharma.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ajptonline.com [ajptonline.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 6-Bromoquinolin-8-amine (CAS: 57339-57-8): Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Quinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline moiety stands as a "privileged structure," a testament to its recurring presence in a multitude of bioactive compounds and functional materials.[1] Within this important class of heterocycles, 6-Bromoquinolin-8-amine emerges as a particularly strategic building block. Its unique substitution pattern—an amine group at the 8-position ripe for derivatization and a bromine atom at the 6-position providing a handle for cross-coupling reactions—offers a dual functionality that is highly sought after in the synthesis of complex molecular architectures.[2]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation. As Senior Application Scientists, our goal is to illuminate the causality behind the protocols, to ground our assertions in verifiable data, and to equip fellow researchers with the practical insights needed to confidently incorporate this versatile molecule into their discovery workflows.

Core Physicochemical & Structural Data

A foundational understanding of a compound's physical and chemical properties is non-negotiable for its effective use. The data for this compound, summarized below, informs everything from solvent selection during synthesis to formulation strategies in downstream applications.

| Property | Value | Significance & Experimental Insight |

| CAS Number | 57339-57-8[3] | The universal identifier for unambiguous compound registration. |

| Molecular Formula | C₉H₇BrN₂[3][4] | Confirms the elemental composition. |

| Molecular Weight | 223.07 g/mol [4] | Critical for all stoichiometric calculations in reaction planning. |

| Melting Point | 142-145 °C[4] | A sharp melting range is a primary indicator of purity. Broadening can suggest residual solvents or impurities. |

| Appearance | Yellow solid[4] | The chromophore of the quinoline system imparts color. Significant deviation may indicate oxidation or contamination. |

| Solubility | Soluble in organic solvents (DMSO, Ethanol); limited in water[2] | Dictates appropriate solvents for reactions, purification (crystallization, chromatography), and biological assays. |

| SMILES | NC1=CC(Br)=CC2=C1N=CC=C2[3] | A machine-readable line notation for structural representation in cheminformatics databases. |

| Stability | Stable under normal lab conditions; protect from light[2] | The aminoquinoline core can be sensitive to photo-oxidation. Amber vials and storage in the dark are recommended to prevent degradation. |

Synthesis: A Robust and Validated Protocol

The most reliable and widely reported synthesis of this compound is the reduction of its nitro precursor, 6-bromo-8-nitroquinoline.[4] This method is favored for its high yield, operational simplicity, and the use of inexpensive and effective reagents. The causality for this choice lies in the efficiency of reducing aromatic nitro groups with iron powder in an acidic medium, a classic and well-understood transformation in organic chemistry.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful completion of each step and matching the expected outcomes confirms the process is on track.

Objective: To synthesize this compound from 6-bromo-8-nitroquinoline with a target yield >90%.

Materials:

-

6-bromo-8-nitroquinoline (4.0 g, ~15.8 mmol)

-

Iron powder (3.18 g, ~56.9 mmol)

-

Ethanol (EtOH), Acetic Acid (HOAc), Deionized Water (H₂O)

-

2.5 N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc), Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite® (Diatomaceous earth)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solvent mixture of Ethanol (50 mL), Acetic Acid (50 mL), and Water (25 mL). Add 6-bromo-8-nitroquinoline (4.0 g) to the mixture.[4]

-

Scientist's Insight: The EtOH/HOAc/H₂O system is crucial. Ethanol solubilizes the organic starting material, water solubilizes the acid, and acetic acid activates the iron powder for a more efficient reduction.

-

-

Reagent Addition: To the stirred solution, add iron powder (3.18 g) in portions.[4]

-

Scientist's Insight: Portion-wise addition helps to control the initial exotherm of the reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.[4]

-

Work-up - Neutralization & Filtration: Cool the mixture to room temperature. Carefully neutralize the acid by slowly adding 2.5 N NaOH solution until the pH is ~7-8. Filter the resulting suspension through a pad of Celite to remove the iron solids. Wash the filter cake thoroughly with Ethyl Acetate (3 x 50 mL) to ensure all product is collected.[4]

-

Scientist's Insight: Celite filtration is superior to standard filter paper here as it prevents fine iron particles from passing through, which can complicate the subsequent extraction.

-

-

Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Combine the organic layers.[4]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude oil or solid.[4]

-

Purification: Purify the crude residue by column chromatography on silica gel using a mobile phase of 40% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product and evaporate the solvent.[4]

-

Final Product: Dry the resulting yellow solid under vacuum to obtain pure this compound. The expected yield is approximately 3.19 g (91%).[4]

Applications in Research and Drug Discovery

The true value of this compound lies in its versatility as a scaffold for creating diverse libraries of new chemical entities.[2]

-

Medicinal Chemistry: Its derivatives are actively being investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[2][5] The 8-aminoquinoline core is famously the basis for antimalarial drugs like primaquine and tafenoquine, which act by disrupting the parasite's mitochondrial function.[6]

-

Organic Synthesis: It serves as a key intermediate for more complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other functional groups.[2]

-

Materials Science: The quinoline ring system possesses unique electronic properties, making its derivatives useful in the development of dyes and pigments.[2]

Potential Derivatization Pathways

Caption: Common derivatization pathways for this compound.

Quality Control and Characterization

Verifying the identity and purity of the synthesized material is a critical, self-validating step. A multi-technique approach is recommended.

| Technique | Expected Results & Interpretation |

| ¹H NMR | The spectrum should show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The amine (-NH₂) protons will typically appear as a broad singlet. The integration of these signals must match the number of protons in the structure. |

| ¹³C NMR | Expect nine distinct carbon signals, with those adjacent to nitrogen atoms shifted downfield. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] |

| IR Spectroscopy | Look for characteristic N-H stretching absorptions for a primary amine, typically a pair of bands in the 3300-3500 cm⁻¹ range.[8] Aromatic C-H and C=C/C=N stretching bands will also be present.[7] |

| HPLC | Using a reverse-phase C18 column, a pure sample should yield a single major peak when monitored at a suitable UV wavelength (e.g., 254 nm).[9] Area percentage calculation provides a quantitative measure of purity. |

Safety, Handling, and Storage

Proper laboratory practice is paramount when working with any chemical intermediate. While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, the handling procedures for structurally related aromatic amines and bromo-heterocycles provide a robust framework for ensuring safety.[10][11][12]

| Safety Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10] | Prevents skin and eye contact with the solid or solutions. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[10] | Minimizes inhalation of fine particulates. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light. Keep away from strong oxidizing agents.[10] | Ensures compound stability and prevents degradation or hazardous reactions. |

| Spill Cleanup | Evacuate and ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep the material into a labeled container for hazardous waste disposal.[10] | Prevents exposure and environmental contamination. |

| First-Aid | Skin: Wash affected area with plenty of soap and water. Eyes: Flush with water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. In all cases, seek immediate medical attention.[10] | Standard emergency procedures for chemical exposure. |

Conclusion

This compound (CAS 57339-57-8) is more than just another catalog chemical; it is a potent and versatile platform for innovation. Its well-defined synthesis, dual points of reactivity, and foundational role in the creation of biologically active molecules make it an invaluable asset for researchers in drug discovery and materials science. By understanding the causality behind its synthesis, characterization, and handling, scientists can fully leverage its potential to drive their research forward.

References

-

This compound | CAS 57339-57-8 . Chemical-Suppliers. [Link]

-

Ambeed, Inc. Chemical-Suppliers. [Link]

-

This compound 57339-57-8,Purity96% . Ibookbio. [Link]

-

6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 . PubChem. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

-

Synthesis of 6-Bromoquinoline . Scribd. [Link]

-

6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 . PubChem. [Link]

-

6-Bromoquinoline - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]

-

Reaction sites of 8-hydroxyquinoline 1 . ResearchGate. [Link]

-

24.10 Spectroscopy of Amines . OpenStax. [Link]

-

8-Quinolinamine, 6-bromo- | C9H7BrN2 | CID 93637 . PubChem. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids . National Institutes of Health. [Link]

-

Federal Register 1980-07-02: Vol 45 Iss 129 . Wikimedia Commons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]

- 3. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 6-Bromoquinolin-8-amine

Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of 6-Bromoquinolin-8-amine (CAS No: 57339-57-8). As a key heterocyclic aromatic compound, its quinoline core, functionalized with both an amine and a bromine substituent, makes it a valuable building block in medicinal chemistry and drug development. This document details its synthesis, purification, and in-depth structural elucidation through modern spectroscopic techniques. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound.[1] The structure is characterized by a bromine atom at the C6 position and an amine group at the C8 position of the quinoline ring system.[1] This specific substitution pattern imparts distinct chemical reactivity and physical properties that are foundational to its utility in organic synthesis.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-bromo-8-aminoquinoline, 6-bromo-8-quinolinamine | [2] |

| CAS Number | 57339-57-8 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| Appearance | Yellow solid | [3] |

| Melting Point | 142-145 °C | [3] |

| Solubility | Soluble in organic solvents (DMSO, ethanol); limited in water. | [1] |

| SMILES String | Nc1cc(Br)cc2c1nccc2 | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis and Purification: A Validated Workflow

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 6-bromo-8-nitroquinoline.[1][3] This transformation is a cornerstone reaction in the synthesis of aromatic amines and is selected for its high yield and reliability.

Causality in Experimental Design

The choice of iron powder in an acidic medium (ethanol/acetic acid/water) is a classic and robust method for nitro group reduction.[3]

-

Iron Powder: Acts as the reducing agent, offering its electrons to the nitro group. It is inexpensive, effective, and the resulting iron oxides are easily removed by filtration.

-

Acidic Medium: The presence of acetic acid protonates the nitro group, making it more susceptible to reduction. The solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic reagents.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (typically 3 hours).[3]

Diagram of Synthetic Workflow

Caption: A validated workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask containing a solution of 6-bromo-8-nitroquinoline (4 g, 15.8 mmol) in a solvent mixture of ethanol (50 mL), acetic acid (50 mL), and water (25 mL), add iron powder (3.18 g, 56.9 mmol).[3]

-

Reaction Execution: Heat the reaction mixture to reflux with stirring for 3 hours.[3]

-

Work-up: After cooling the mixture to room temperature, carefully neutralize it with a 2.5 N sodium hydroxide (NaOH) solution.[3]

-

Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the iron powder and iron oxide residues. Wash the filter cake with ethyl acetate.[3]

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 200 mL).[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product as an oil.[3]

Experimental Protocol: Purification

-

Chromatography Preparation: Prepare a silica gel column using a slurry of silica in a hexane solvent.

-

Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a solvent system of 40% ethyl acetate in hexanes.[3]

-

Fraction Collection: Collect the fractions containing the desired product (monitored by TLC).

-

Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid with a yield of approximately 91%.[3] The identity and purity should be confirmed by spectroscopic methods.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the identity and purity of this compound.

Diagram of Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include distinct aromatic protons on the quinoline ring and a broad signal for the amine (-NH₂) protons.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate between the carbons in the benzene and pyridine rings and will be influenced by the electron-withdrawing bromine and electron-donating amine substituents.

Generalized Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a spectral width of 12-16 ppm is typical.[5] For ¹³C NMR, a wider spectral width of ~220 ppm is used, and a greater number of scans are required to achieve an adequate signal-to-noise ratio.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ that confirms the molecular weight of 223.07 g/mol .

-

Bromine Isotopic Pattern: A key validating feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope ([M]⁺) and another two mass units higher for the ⁸¹Br isotope ([M+2]⁺).[5] This characteristic pattern is definitive proof of the presence of a single bromine atom.

Generalized Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]

-

Ionization: Use a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI).[5]

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

X-ray Crystallography

-

Planarity: The quinoline ring system is expected to be essentially planar.[6]

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.

-

Intermolecular Interactions: Information on how the molecules pack in the solid state, such as potential π–π stacking interactions between quinoline rings of adjacent molecules.[6][7]

Generalized Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.[6]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[8]

Chemical Reactivity and Applications in Drug Development

The molecular structure of this compound provides two key reactive sites for further functionalization, making it a versatile scaffold in medicinal chemistry.[1]

-

The Amine Group (C8): The primary aromatic amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of sulfonamides or Schiff bases. These modifications are crucial for tuning the molecule's physicochemical properties (like solubility and lipophilicity) and for exploring structure-activity relationships (SAR).

-

The Bromo Group (C6): The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, alkyl, or other functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.[9]

Derivatives of this and related bromo-amino-quinolines are being investigated for a range of therapeutic applications, including potential anticancer, antimicrobial, and antiviral properties.[1]

Diagram of Potential Derivatization Pathways

Caption: Potential reaction pathways for the derivatization of this compound.

Conclusion

The molecular structure of this compound has been thoroughly defined through its chemical identity, a robust synthetic pathway, and a suite of powerful spectroscopic techniques. Its structure, featuring a planar quinoline core with strategically placed amine and bromo functional groups, provides a foundation for its role as a privileged scaffold in the design and synthesis of novel therapeutic agents. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this valuable compound in their drug discovery and development programs.

References

- 1. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]

- 2. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 57339-57-8|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Introduction: The Analytical Imperative for 6-Bromoquinolin-8-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoquinolin-8-amine

This compound is a substituted quinoline, a heterocyclic aromatic compound that forms the core of many pharmaceuticals and biologically active molecules. As a key building block in medicinal chemistry, the precise characterization of its structure and purity is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight, confirming elemental composition, and elucidating molecular structure.

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document explains the rationale behind specific analytical choices, from sample preparation and ionization to fragmentation analysis, empowering the scientist to develop robust, self-validating analytical systems.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is the first step in developing any analytical method. These characteristics directly influence instrument parameters and data interpretation.

| Property | Value | Significance in Mass Spectrometry |

| Molecular Formula | C₉H₇BrN₂[1][2] | Defines the elemental composition. The odd number of nitrogen atoms predicts an odd nominal molecular weight, which is a useful initial check. |

| Average Molecular Weight | ~223.07 g/mol [2][3] | Used for preparing solutions of known concentration. |

| Monoisotopic Mass | 221.97926 Da[4] | The exact mass of the molecule with its most abundant isotopes. This is the value observed in high-resolution mass spectrometry (HRMS). |

| CAS Number | 57339-57-8[1][2] | A unique identifier for the specific chemical substance. |

| Key Structural Features | Quinoline Ring, Primary Amine (-NH₂), Bromo (-Br) Substituent | The basic amine group is a prime site for protonation in positive-ion mode ESI. The bromo group imparts a highly characteristic isotopic signature. |

Core Principles of Analysis: Ionization and Isotopic Signature

The successful mass spectrometric analysis of this compound hinges on two key principles: efficient ionization of the molecule and recognition of its unique isotopic pattern.

Ionization Strategy: Electrospray Ionization (ESI)

For a molecule like this compound, which possesses a basic primary amine, Electrospray Ionization (ESI) is the premier choice. The acidic conditions of a typical reversed-phase liquid chromatography mobile phase readily protonate the amine group, leading to the efficient formation of the pseudomolecular ion, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, ensuring that the primary ion observed corresponds to the intact molecule. While Electron Ionization (EI) is common in GC-MS, it is a "hard" technique that would likely cause extensive and immediate fragmentation of this molecule, complicating the identification of the molecular ion.[5][6]

The Bromine Isotopic Pattern: A Definitive Marker

A critical diagnostic feature for any bromine-containing compound is its distinct isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5] This results in a pair of peaks in the mass spectrum for any ion containing a single bromine atom:

-

The 'M' Peak: Corresponds to the ion containing the ⁷⁹Br isotope.

-

The 'M+2' Peak: Corresponds to the ion containing the ⁸¹Br isotope, appearing 2 m/z units higher.

These two peaks will have a relative intensity ratio of approximately 1:1. The presence of this characteristic doublet is conclusive evidence for a monobrominated compound and is a cornerstone of data validation.

| Ion | Isotope | Calculated m/z (Monoisotopic) | Expected Relative Abundance |

| [M+H]⁺ | ⁷⁹Br | 222.9871 | ~100% |

| [M+H+2]⁺ | ⁸¹Br | 224.9851 | ~98% |

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for accurate analysis. The following sections detail a comprehensive protocol for the LC-MS analysis of this compound.

Sources

- 1. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - CAS:57339-57-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Solubility Profile of 6-Bromoquinolin-8-amine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Bromoquinolin-8-amine, a key intermediate in medicinal chemistry and materials science. This document outlines the theoretical principles governing its solubility in various organic solvents, based on its unique physicochemical properties. It further details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is a heterocyclic aromatic amine with significant applications in the synthesis of novel therapeutic agents and functional materials.[1] Its utility as a synthetic building block is critically dependent on its solubility in various reaction media. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a detailed exploration of the solubility of this compound, bridging theoretical predictions with practical experimental workflows.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized below:

| Property | Value/Information | Source(s) |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Typically a yellow solid | [2] |

| Melting Point | 142-145 °C | [2] |

| Polarity | Polar, due to the presence of the amine group and nitrogen heterocycle. | Inferred from structure |

| Hydrogen Bonding | The primary amine group can act as a hydrogen bond donor, and the quinoline nitrogen can act as a hydrogen bond acceptor. | Inferred from structure |

| pKa | The amine group imparts basic properties to the molecule. |

The presence of both a polar amine group and a relatively large, aromatic quinoline ring system suggests a nuanced solubility profile. The molecule possesses both hydrophilic (amine) and lipophilic (bromo-quinoline) characteristics, making its solubility highly dependent on the nature of the solvent.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The ability of the amine group to form hydrogen bonds suggests that this compound should exhibit some solubility in polar protic solvents. However, the large hydrophobic bromo-quinoline core may limit its solubility in highly polar solvents like water. It is expected to be soluble in lower alcohols like ethanol.[1]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar regions of the molecule. Therefore, this compound is expected to be readily soluble in solvents like DMSO.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amine group and the nitrogen heterocycle, this compound is expected to have limited solubility in nonpolar solvents.

Experimental Determination of Solubility

To move beyond theoretical predictions, experimental determination of solubility is crucial. The following sections provide detailed protocols for both qualitative and quantitative analysis.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and the solvents being used. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

-

Avoiding inhalation of dust and vapors.[4]

-

Preventing contact with skin and eyes.[4]

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in a range of solvents.

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Water | Limited |

| Ethanol, Methanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetonitrile | Soluble | |

| Nonpolar | Hexane, Toluene | Insoluble |

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility at a given temperature.

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantitative determination of solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table for Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| e.g., DMSO | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Water | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with robust experimental protocols, researchers can obtain the critical solubility data needed to advance their work in drug discovery and materials science. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible results.

References

- EvitaChem. (n.d.). Buy this compound (EVT-297188) | 57339-57-8.

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Owlcation. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (n.d.). This compound synthesis.

- AK Scientific, Inc. (n.d.). 8-Bromoquinoxalin-6-amine Safety Data Sheet.

Sources

"reactivity of the amino group in 6-Bromoquinolin-8-amine"

An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Bromoquinolin-8-amine

Abstract

This compound is a pivotal scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of numerous bioactive molecules, most notably analogues of the antimalarial drug primaquine.[1][2] The synthetic versatility of this compound is largely dictated by the reactivity of its two primary functional groups: the bromine atom at the C6 position and the primary amino group at the C8 position. This technical guide provides an in-depth exploration of the chemical reactivity of the 8-amino group, offering a foundational understanding for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its nucleophilicity and detail its participation in essential transformations such as acylation, alkylation, and diazotization. Furthermore, we will discuss the molecule's role in modern cross-coupling reactions, providing both theoretical insights and field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

The 8-aminoquinoline core is a privileged structure in drug discovery, renowned for its presence in compounds that exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] this compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for late-stage diversification of the quinoline core.[5][6]

However, the primary focus of this guide is the 8-amino group. Its reactivity is the gateway to constructing the crucial side chains that define the pharmacological profile of many 8-aminoquinoline-based drugs. Understanding and controlling the reactivity of this amine is therefore paramount for the successful synthesis of novel therapeutic agents.

Electronic and Steric Landscape

The reactivity of the 8-amino group is a nuanced interplay of several factors:

-

Electronic Effects: The amino group is an activating, ortho-, para-directing group, increasing the electron density of the quinoline ring system through resonance. However, its basicity and nucleophilicity are tempered by the electron-withdrawing nature of the heterocyclic nitrogen atom and the overall aromatic system.

-

Steric Hindrance: The "peri" interaction, or the close spatial proximity of the substituents at the C8 and C1 (heterocyclic nitrogen) positions, can influence the approach of bulky electrophiles and reagents.[7] This steric constraint can dictate the feasibility and outcome of certain reactions.

-

Intramolecular Hydrogen Bonding: The 8-amino group can form a weak intramolecular hydrogen bond with the quinoline nitrogen (N1).[7] This interaction can modulate the amine's nucleophilicity and must be considered when planning synthetic transformations.

The following diagram illustrates the key structural features influencing the molecule's reactivity.

Caption: Key reactivity sites and influencing factors on the this compound scaffold.

Core Reactions of the 8-Amino Group

The nucleophilic character of the 8-amino group allows it to participate in a variety of fundamental organic reactions. These transformations are essential for attaching side chains and modifying the core structure.

N-Alkylation: Building the Primaquine Scaffold

N-alkylation is arguably the most significant reaction of this amino group, as it forms the basis for synthesizing primaquine and its numerous analogues.[1][8] The reaction typically involves the nucleophilic substitution of an alkyl halide by the 8-amino group.

Causality Behind Experimental Choices: The choice of solvent and base is critical. A non-nucleophilic base is often used to deprotonate the amine, increasing its nucleophilicity without competing in the substitution reaction. The reaction is often performed at elevated temperatures to overcome the activation energy for C-N bond formation. In many preparations of primaquine analogues, the reaction is run neat (without solvent) at high temperatures.[3]

Protocol 2.1: Synthesis of a Primaquine Analogue

This protocol describes a general procedure for the alkylation of this compound with a protected aminoalkyl bromide, a key step in forming the characteristic diamine side chain of primaquine-like molecules.

-

Reagent Preparation: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and 4-bromo-1-phthalimidopentane (1.2 eq).

-

Reaction Execution: Heat the mixture without solvent at 120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Deprotection: After the initial coupling is complete, cool the reaction mixture. Add ethanol to dissolve the residue, followed by hydrazine hydrate (5.0 eq).

-

Final Product Formation: Reflux the ethanolic solution for 4 hours to cleave the phthalimide protecting group.

-

Work-up and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the final alkylated product.[3]

N-Acylation: Formation of Amides

N-acylation is a straightforward method to introduce carbonyl-containing moieties, forming amides. This is often done to synthesize prodrugs, modify solubility, or explore structure-activity relationships by introducing new functional groups.[4] The reaction typically proceeds by reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Protocol 2.2: General Procedure for N-Acylation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄. Concentrate the solvent in vacuo and purify the resulting crude amide by column chromatography or recrystallization.[9]

The following workflow illustrates the general process for acylation and alkylation.

Caption: General experimental workflows for N-acylation and N-alkylation of this compound.

Diazotization: A Gateway to Further Functionalization

The primary aromatic amine at C8 can be converted into a diazonium salt, a highly versatile intermediate.[10] Diazotization involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[11] The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions.

Causality Behind Experimental Choices: Low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a strong, non-nucleophilic acid like HBF₄ can sometimes allow for the isolation of the diazonium salt, whereas acids like HCl or HBr will lead directly to substitution products via the Sandmeyer reaction.[10]

Key Transformations of the Diazonium Salt:

-

Sandmeyer Reaction: Displacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts.

-

Schiemann Reaction: Conversion to an aryl fluoride using fluoroboric acid (HBF₄) and heat.

-

Hydrolysis: Replacement of the diazonium group with a hydroxyl (-OH) group by heating in an aqueous acidic solution.

Protocol 2.3: Diazotization and Subsequent Hydrolysis to 6-Bromoquinolin-8-ol

-

Reaction Setup: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

-

Hydrolysis: After formation of the diazonium salt is complete, slowly heat the reaction mixture to 50-60 °C. Nitrogen gas will evolve. Continue heating until gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize with a base (e.g., NaHCO₃) and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude 6-bromoquinolin-8-ol by column chromatography.

Role in Modern Palladium-Catalyzed Cross-Coupling

While the 8-amino group primarily acts as a nucleophile, the molecule as a whole is an excellent substrate for cross-coupling reactions at the C6-bromo position. The most prominent of these is the Buchwald-Hartwig amination, which allows for the formation of a second C-N bond on the quinoline scaffold.[12][13]

The Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide, catalyzed by a palladium complex with a specialized phosphine ligand.[14][15] In the context of this compound, the C6-Br bond is the electrophilic partner. This allows for the synthesis of complex derivatives with amine substituents at both the C6 and C8 positions.

Causality Behind Experimental Choices: The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig reaction.[5]

-

Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) and Pd(II) precursors.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the coupling amine and facilitate the catalytic cycle.

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.

Summary and Outlook

This compound is a cornerstone intermediate whose value is derived from the distinct and exploitable reactivity of its 8-amino group. Classic transformations such as N-alkylation and N-acylation provide reliable methods for building the complex side chains essential for biological activity. Meanwhile, diazotization opens a pathway to a host of other functionalities, converting the amine into an excellent leaving group. The interplay between the nucleophilic 8-amino group and the electrophilic C6-bromo position, which is reactive in palladium-catalyzed cross-couplings, makes this molecule a highly versatile platform for combinatorial chemistry and the development of new drug candidates. Future research will undoubtedly continue to leverage these reactive sites to create novel molecular architectures with enhanced therapeutic properties.

References

-

LaMontagne, M. P., Markovac, A., & Menke, J. R. (1977). Antimalarials. 10. Synthesis of 4-Substituted Primaquine Analogues as Candidate Antimalarials. Journal of Medicinal Chemistry, 20(9), 1122–1127. [Link]

-

Jiang, Q., Zhong, J., Shi, Y., & Li, G. (1998). Synthesis of primaquine analogues and their antimalarial activity in mice. Yao Xue Xue Bao, 33(3), 194-200. [Link]

-

Frédérich, M., & Dogne, J. M. (1978). Synthesis of 2-substituted primaquine analogues as potential antimalarials. Journal of Medicinal Chemistry, 21(9), 995-998. [Link]

-

Perković, I., et al. (2020). Primaquine derivatives: Modifications of the terminal amino group. Molecules, 25(1), 124. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Journal of Chemical Research, 44(11-12), 705-709. [Link]

-

Malgre, C. C., et al. (2017). Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. Journal of Inorganic Biochemistry, 174, 111-118. [Link]

-

Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of the Korean Chemical Society, 56(5), 599-605. [Link]

-

Al-Hussain, S. A., & Ali, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. ResearchGate. [Link]

-

Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate. [Link]

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9474-9485. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Retrieved from [Link]

-

American Chemical Society. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. ACS Publications. [Link]

-

American Chemical Society. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

-

ChemistryViews. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews. [Link]

-

National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. [Link]

-

Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. SlideShare. [Link]

-

ResearchGate. (n.d.). 8-aminoquinoline. ResearchGate. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

- 1. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. db-thueringen.de [db-thueringen.de]

- 7. researchgate.net [researchgate.net]

- 8. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. byjus.com [byjus.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. ias.ac.in [ias.ac.in]

- 15. research.rug.nl [research.rug.nl]

6-Bromoquinolin-8-amine: A Versatile Scaffold for Advanced Research and Development

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Strategic Value of the 6-Bromoquinolin-8-amine Scaffold

In the landscape of modern chemical and pharmaceutical research, the quinoline nucleus stands as a privileged scaffold, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] Within this esteemed class of heterocycles, this compound emerges as a compound of significant strategic interest. Its unique substitution pattern—a bromine atom at the 6-position and an amine group at the 8-position—offers a dual-functional platform for a diverse array of chemical transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, while the 8-amino group provides a nucleophilic center for further derivatization and can influence the molecule's electronic properties and biological interactions.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and, most importantly, the latent potential of this compound in various research applications. We will delve into its utility as a building block in medicinal chemistry, a precursor for complex heterocyclic systems, and a candidate for novel materials. The insights and protocols presented herein are grounded in established chemical principles and supported by data from closely related analogues, offering a robust framework for harnessing the full potential of this versatile molecule.

Core Physicochemical and Electronic Properties

This compound is a solid at room temperature with the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[3] While generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, its solubility in water is limited.[2] The compound's stability is robust under standard laboratory conditions, though protection from light is advisable to prevent degradation.[2]

From a reactivity standpoint, the molecule exhibits the characteristic chemistries of both an aromatic amine and a halogenated arene.[2] The 8-amino group is nucleophilic and can be readily acylated, sulfonylated, or used as a directing group in further electrophilic aromatic substitutions. The 6-bromo substituent is a key feature for synthetic diversification, being amenable to a variety of palladium-catalyzed cross-coupling reactions.

Computational studies on the parent 8-aminoquinoline molecule reveal that its redox properties are pH-dependent, with oxidation pathways varying significantly with the acidity of the environment.[3][4] This suggests that the electronic nature of this compound and its derivatives can be tuned, a property of interest in both medicinal chemistry and materials science. The interplay between the electron-donating amino group and the electron-withdrawing (by induction) bromine atom on the quinoline ring system creates a unique electronic landscape ripe for exploration.

Synthesis of this compound: A Validated Protocol

The most established and efficient synthesis of this compound involves the reduction of its nitro precursor, 6-bromo-8-nitroquinoline. The iron-mediated reduction in an acidic medium is a common and high-yielding method.

Experimental Protocol: Iron-Mediated Reduction of 6-Bromo-8-nitroquinoline

Objective: To synthesize this compound from 6-bromo-8-nitroquinoline.

Materials:

-

6-bromo-8-nitroquinoline

-

Iron powder

-

Ethanol (EtOH)

-

Glacial Acetic Acid (HOAc)

-

Water (H₂O)

-

2.5 N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite or diatomaceous earth

Procedure:

-

In a round-bottom flask, prepare a mixed solution of ethanol, acetic acid, and water (a common ratio is 2:2:1 by volume).

-

Dissolve 6-bromo-8-nitroquinoline (1.0 equivalent) in the solvent mixture.

-

To the stirred solution, add iron powder (approximately 3.6 equivalents).

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.

-

Filter the cooled mixture through a pad of Celite to remove the iron solids, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the resulting oil or solid by column chromatography on silica gel (e.g., using a gradient of 40% ethyl acetate in hexane) to afford this compound as a yellow solid.[3] A reported yield for this reaction is 91%.[3]

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][5] While specific biological data for this compound is limited, the activities of structurally related compounds provide compelling evidence for its potential as a valuable starting point for drug discovery programs.

Anticancer Potential

Research into brominated and substituted quinolines has revealed significant antiproliferative activity against various cancer cell lines. A structure-activity relationship (SAR) study on bromo-derivatives of 8-substituted quinolines demonstrated that compounds like 5,7-dibromo-8-hydroxyquinoline exhibit potent anticancer effects, with IC₅₀ values in the low microgram per milliliter range against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[6] These compounds were found to induce apoptosis and inhibit topoisomerase I, a critical enzyme in DNA replication and repair.[6]

While the 8-amino group in our target molecule differs from the 8-hydroxyl group in these studies, the shared bromo-quinoline core suggests a promising avenue for investigation. The 8-amino group can be derivatized to modulate lipophilicity, hydrogen bonding capacity, and overall molecular conformation, which are key determinants of biological activity.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinolines

| Compound | C6 (Rat Brain Tumor) IC₅₀ (µg/mL) | HeLa (Human Cervix Carcinoma) IC₅₀ (µg/mL) | HT29 (Human Colon Carcinoma) IC₅₀ (µg/mL) | Reference |

| 7-Cyano-8-hydroxyquinoline | 12.3 | 10.1 | 15.8 | [7] |

| 5,7-Dicyano-8-hydroxyquinoline | 8.9 | 6.7 | 11.2 | [7] |

| 6-Bromo-5-nitroquinoline | >50 | 24.1 | 26.2 | [7] |

| 5-Fluorouracil (Reference) | 7.9 | 4.8 | 6.5 | [7] |

This table presents data for compounds structurally related to this compound to illustrate the potential anticancer activity of this scaffold.

Antimicrobial and Antimalarial Applications

8-Aminoquinolines are a well-established class of antimalarial drugs, with primaquine being a prominent example.[8][9] The mechanism of action is thought to involve the generation of reactive oxygen species that damage parasitic cells.[8] The core 8-aminoquinoline structure is crucial for this activity. Furthermore, derivatives of 8-aminoquinoline have shown broad-spectrum antimicrobial activity against various bacteria and fungi, often through the chelation of essential metal ions.[5][9]

The presence of the 6-bromo substituent on the 8-aminoquinoline scaffold provides an opportunity to develop novel analogues with potentially improved potency, altered pharmacokinetic properties, or a different spectrum of activity. The bromine atom can be replaced or used as a site for further functionalization to explore new chemical space.

Utility as a Chemical Intermediate in Organic Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The two functional groups—the 6-bromo and 8-amino moieties—can be selectively functionalized to build molecular complexity.

Derivatization of the 8-Amino Group

The primary amino group at the 8-position is a nucleophilic handle amenable to a variety of derivatization reactions, such as acylation and sulfonylation, to generate libraries of amides and sulfonamides for biological screening.

Adapted Protocol 1: Acylation of this compound

Objective: To synthesize N-(6-bromoquinolin-8-yl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-